molecular formula C8H15NO2 B15299026 (2S,3R)-3-ethylpiperidine-2-carboxylic acid CAS No. 227196-61-4

(2S,3R)-3-ethylpiperidine-2-carboxylic acid

Cat. No.: B15299026
CAS No.: 227196-61-4
M. Wt: 157.21 g/mol
InChI Key: GMJDVVAICQZFKC-RQJHMYQMSA-N
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Description

(2S,3R)-3-ethylpiperidine-2-carboxylic acid is a chiral piperidine derivative Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-ethylpiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins. This is followed by intramolecular cyclization to form oxazolidin-2-one-5-carboxylic acid derivatives, and finally, oxazolidinone ring opening .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction media can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R)-3-ethylpiperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-3-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-3-ethylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it valuable in the synthesis of chiral drugs and other complex molecules.

Properties

CAS No.

227196-61-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2S,3R)-3-ethylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

GMJDVVAICQZFKC-RQJHMYQMSA-N

Isomeric SMILES

CC[C@@H]1CCCN[C@@H]1C(=O)O

Canonical SMILES

CCC1CCCNC1C(=O)O

Origin of Product

United States

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